molecular formula C8H5ClN2 B1592299 4-Chloro-1,6-naphthyridine CAS No. 6861-84-3

4-Chloro-1,6-naphthyridine

Cat. No.: B1592299
CAS No.: 6861-84-3
M. Wt: 164.59 g/mol
InChI Key: GKEOOUFCVWEWHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are characterized by a fused-ring system consisting of two pyridine rings. The presence of a chlorine atom at the fourth position of the naphthyridine ring system imparts unique chemical properties to this compound, making it a valuable compound in various scientific and industrial applications.

Safety and Hazards

The safety information for 4-Chloro-1,6-naphthyridine includes several hazard statements: H302, H315, H319, H335. The precautionary statements include P261, P305, P338, P351 . This indicates that the substance may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. Precautions should be taken to avoid breathing dust, mist, gas, or vapors, and contact with skin and eyes .

Future Directions

The future directions for 4-Chloro-1,6-naphthyridine and related compounds are likely to involve further exploration of their synthesis and biological applications. The burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines reflects their importance in the synthetic and medicinal chemistry fields .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1,6-naphthyridine undergoes various chemical reactions, including nucleophilic substitution, cyclization, and cross-coupling reactions. For example, in base-catalyzed reactions with thiols, the resulting σ-complexes can be rearranged into sulfides .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized naphthyridine derivatives, such as sulfides and cyclized compounds .

Comparison with Similar Compounds

4-Chloro-1,6-naphthyridine can be compared with other naphthyridine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine isomers.

Properties

IUPAC Name

4-chloro-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-7-1-4-11-8-2-3-10-5-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEOOUFCVWEWHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=CN=CC2=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617820
Record name 4-Chloro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6861-84-3
Record name 4-Chloro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1,6-naphthyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1,6-naphthyridin-4-ol (0.530 g, 3.63 mmol) was dissolved in phosphorus oxychloride (4.06 ml, 43.5 mmol) and heated at reflux for 14 h. Excess POCl3 was removed under reduced pressure and the mixture was azeotroped with toluene. The resultant gum was treated with sat. NaHCO3 until no gas was generated. The mixture was extracted with EtOAc, the combined extracts were washed with sodium bicarbonate and the solvent was removed under reduced pressure. The crude product was purified via column chromatography on silica gel (RediSep 40 g column, gradient elution with 0-90% EtOAc/DCM) to afford 4-chloro-1,6-naphthyridine as a white solid.
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
4.06 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Paudler et al., J. Heterocyclic Chem. 2 (4), 393-8 (1965), show the synthesis and NMR spectra of various 4-substituted-1,6-naphthyridines, for example, the reaction of 4-hydroxy-1,6-naphthyridine with POBr3 or POCl3 to obtain 4-bromo-1,6-naphthyridine or 4-chloro-1,6-naphthyridine, respectively. Also shown is the reaction of 4-bromo-1,6-naphthyridine with dimethylamine to produce 4-dimethylamino-1,6-naphthyridine and the reaction 4-chloro-1,6-naphthyridine with piperidine or hydrazine to produce 4-(1-piperidinyl)-1,6-naphthyridine or 4-hydrazino-1,6-naphthyridine, respectively.
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4-substituted-1,6-naphthyridines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1,6-naphthyridine
Reactant of Route 2
Reactant of Route 2
4-Chloro-1,6-naphthyridine
Reactant of Route 3
4-Chloro-1,6-naphthyridine
Reactant of Route 4
4-Chloro-1,6-naphthyridine
Reactant of Route 5
4-Chloro-1,6-naphthyridine
Reactant of Route 6
Reactant of Route 6
4-Chloro-1,6-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.